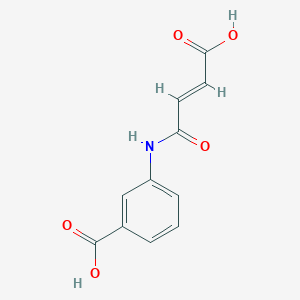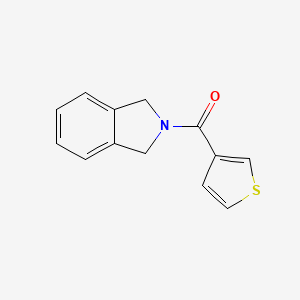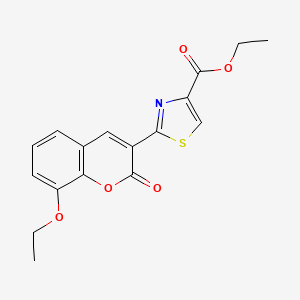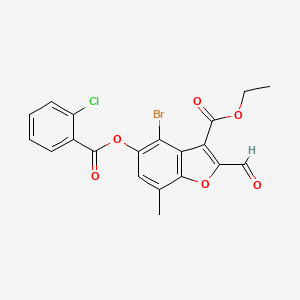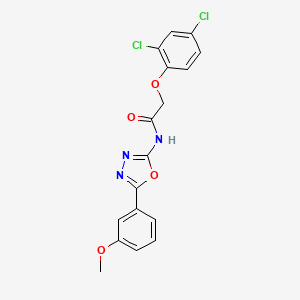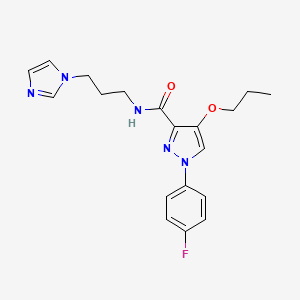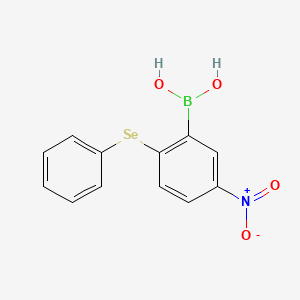
4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide” is a chemical compound with the molecular formula C10H12N2O4 . It is also known by other names such as p-Acetophenetide, 2’-nitro-; p-Acetophenetidide, 2’-nitro-; 4-Acetamido-3-nitrophenetole; 4-Ethoxy-2-nitro acetanilide .
Molecular Structure Analysis
The molecular structure of “this compound” can be obtained from its InChI string: InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9 (11-7 (2)13)10 (6-8)12 (14)15/h4-6H,3H2,1-2H3, (H,11,13) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 224.2133 . Its melting point is between 103-104°C .Scientific Research Applications
Synthesis and Characterization
A study on the synthesis and characterization of N,N-diacylaniline derivatives, including various benzamide derivatives, utilized density functional theory (DFT) to investigate their ground state geometries and vibrational frequencies. This research provides insights into the molecular structure and properties of benzamide derivatives, which can be crucial for their application in materials science and molecular engineering (Al‐Sehemi et al., 2017).
Corrosion Inhibition
Another study explored the corrosion inhibition capabilities of N-phenyl-benzamide derivatives on mild steel in acidic conditions. The research demonstrated that specific substituents on the benzamide moiety significantly influence corrosion inhibition efficiency, providing a basis for developing new corrosion inhibitors for industrial applications (Mishra et al., 2018).
Antioxidant Activity
The antioxidant properties of benzamide derivatives were assessed through DFT calculations and experimental methods, such as the DPPH free radical scavenging test. This study highlights the potential of benzamide derivatives in pharmaceutical and nutraceutical applications due to their antioxidant capabilities (Demir et al., 2015).
Pharmacological Activities
Research on the pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives revealed their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This suggests the potential use of benzamide derivatives in the development of therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2014).
Molecular Structure Analysis
A detailed analysis of the molecular structure of benzamide derivatives using X-ray diffraction and DFT calculations provides valuable information on their geometric and electronic properties. Such studies are essential for the design and synthesis of molecular materials with tailored properties for specific applications (Saeed et al., 2008).
properties
IUPAC Name |
4-acetyl-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-14-8-9-15(16(10-14)19(22)23)18-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDPVLQMJGNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2820993.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2820994.png)
